4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-
Description
Evolution and Significance of the 4H-1-Benzopyran-4-one (Chromanone) Core in Chemical Science
The 4H-1-Benzopyran-4-one, commonly known as chromanone, is a privileged heterocyclic scaffold that has garnered significant attention in chemical science. swan.ac.ukchemicalbook.com Its structure, featuring a fused benzene (B151609) ring and a dihydropyranone ring, serves as the core for a vast array of naturally occurring and synthetic compounds. sielc.comsysrevpharm.org In nature, the chromanone skeleton is a fundamental component of flavonoids, a class of plant secondary metabolites renowned for their diverse biological activities. researchgate.net
The significance of the chromanone core extends prominently into medicinal chemistry, where it is recognized as a versatile template for drug design and discovery. sielc.comnih.gov Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. sielc.comepa.gov The rigid structure of the chromanone nucleus provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.
Overview of Halogenation Strategies and Their Impact on Heterocyclic Systems
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful and widely employed strategy in organic synthesis and medicinal chemistry to modulate the properties of heterocyclic compounds. The incorporation of halogens, such as bromine, can significantly alter a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and electronic distribution. nih.gov These modifications, in turn, can have a profound impact on the compound's biological activity, binding affinity for specific receptors, and pharmacokinetic profile.
Various methods have been developed for the halogenation of heterocyclic systems, ranging from direct electrophilic halogenation to more sophisticated catalyzed reactions. The choice of halogenating agent and reaction conditions allows for a degree of control over the regioselectivity of the substitution, enabling the targeted placement of halogen atoms at specific positions within the heterocyclic framework.
Rationale for Research on Specific Dibrominated Chromanone Analogues: 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-
The specific focus on dibrominated chromanone analogues, such as 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-, stems from a rational approach to drug design that leverages the advantageous properties conferred by halogenation. The introduction of two bromine atoms at distinct positions on the chromanone scaffold is hypothesized to enhance its biological efficacy and refine its pharmacological profile.
Bromination at the C-6 position of the benzoyl portion of the chromanone ring is a common strategy to increase lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature of the bromine atom at this position can influence the electronic environment of the entire ring system.
The addition of a bromine atom at the C-3 position of the dihydropyranone ring introduces a chiral center and further modifies the molecule's steric and electronic properties. Research on related compounds, such as 3-Bromochroman-4-one (B190138), has demonstrated that this modification can be a key step in the synthesis of more complex derivatives with significant biological activities. The presence of halogens at both the C-3 and C-6 positions is therefore a deliberate design element aimed at creating novel chromanone derivatives with potentially enhanced or novel therapeutic applications. While direct and extensive research on 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- is not widely published, the synthesis of related polybrominated chromanones, such as 3,3,6-Tribromochromanone, indicates a scientific interest in exploring the effects of multiple halogen substitutions on this scaffold. swan.ac.uk
Interactive Data Table: Properties of Chromanone
| Property | Value |
| IUPAC Name | 2,3-Dihydro-4H-chromen-4-one |
| Other Names | Chromanone, 4-Chromanone |
| CAS Number | 491-37-2 |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJSANVIILOWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675458 | |
| Record name | 3,6-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61961-49-7 | |
| Record name | 3,6-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations Involving 4h 1 Benzopyran 4 One, 3,6 Dibromo 2,3 Dihydro and Analogs
Mechanistic Studies of Electrophilic Substitution on the Brominated Benzene (B151609) Ring
The benzene ring of 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- (also known as 3,6-dibromochroman-4-one) is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the ring: the bromine atom at the C-6 position and the ether oxygen of the dihydro-pyranone ring.
The ether oxygen is an activating group, donating electron density to the benzene ring through resonance, thereby making the ring more nucleophilic and reactive towards electrophiles. This electron donation preferentially increases the electron density at the ortho and para positions relative to the ether linkage (C-8 and C-6). Conversely, the bromine atom at C-6 is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.
In the case of 3,6-dibromochroman-4-one, the two directing effects are in opposition. The activating ether oxygen directs incoming electrophiles to the C-8 and C-6 positions. Since the C-6 position is already substituted with a bromine atom, further substitution is directed primarily to the C-8 and C-5 positions. The bromine at C-6 directs incoming electrophiles to the C-5 and C-7 positions. The combined influence of these groups, along with steric considerations, determines the final position of substitution. For instance, in reactions like nitration (using HNO₃/H₂SO₄) or Friedel-Crafts reactions, the incoming electrophile will be directed to the available ortho and para positions, with the precise outcome depending on the specific reagents and reaction conditions. The deactivating nature of the bromine atom means that harsher conditions may be required for these reactions compared to unsubstituted chromanone.
Reactivity and Transformations at the Dihydro-Pyranone Ring
The dihydro-pyranone ring of 3,6-dibromochroman-4-one contains several reactive sites, primarily the carbonyl group at C-4 and the carbon-bromine bond at C-3, which allow for a variety of chemical transformations.
Nucleophilic Addition Pathways and Intermediates at the Carbonyl Center (C4)
The carbonyl group at the C-4 position is a key electrophilic center, susceptible to nucleophilic addition reactions. libretexts.org This reaction involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.org Subsequent protonation of the resulting alkoxide yields an alcohol.
Common nucleophiles used in these transformations include organometallic reagents and hydride donors.
Grignard Reagents: The addition of Grignard reagents (R-MgX) to the C-4 carbonyl leads to the formation of tertiary alcohols after acidic workup. The reaction proceeds via the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. acs.orgrsc.org
Hydride Reductants: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of the C-4 ketone to a secondary alcohol. viu.cakhanacademy.org NaBH₄ is a milder reducing agent and is often preferred for its selectivity. libretexts.orgnih.gov The mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the alkoxide intermediate. khanacademy.orglibretexts.org
The general mechanism for nucleophilic addition to the C-4 carbonyl is depicted below:
Step 1: Nucleophilic attack on the carbonyl carbon.
Step 2: Protonation of the alkoxide intermediate.
Ring-Opening Reactions and Subsequent Rearrangement Mechanisms
The dihydro-pyranone ring can undergo ring-opening reactions under both acidic and basic conditions. These reactions are driven by the release of ring strain and the formation of more stable products. openstax.org
Under acidic conditions, protonation of the ether oxygen or the carbonyl oxygen can facilitate ring cleavage. For instance, acid-catalyzed hydrolysis can lead to the formation of a diol. libretexts.orgacs.org The mechanism often involves an Sₙ2-like backside attack of a nucleophile on the protonated epoxide, resulting in a trans-1,2-diol. acs.org
Base-catalyzed hydrolysis, on the other hand, typically involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, which can lead to the cleavage of the ester-like linkage and opening of the ring to form a carboxylate and an alcohol after workup. openstax.org Photochemical reactions have also been shown to induce rearrangement and ring-opening in chromanone systems. acs.org
Elimination Reactions Involving Bromine Substituents (e.g., Dehydrobromination)
The bromine atom at the C-3 position is susceptible to elimination reactions, particularly dehydrobromination, to form the corresponding chromone (B188151). This reaction is a common and efficient method for the synthesis of chromone derivatives from 3-bromochromanones. wikipedia.org The elimination of hydrogen bromide (HBr) typically proceeds via an E2 mechanism in the presence of a base. researchgate.net The base abstracts a proton from the C-2 position, leading to the formation of a double bond between C-2 and C-3 and the concurrent expulsion of the bromide ion.
| Reactant | Reagents and Conditions | Product | Yield |
| 3-Bromo-2-pentylchroman-4-one | CaCO₃, DMF, Microwave | 2-Pentylchromone | 84% wikipedia.org |
This transformation is a key step in the synthesis of various biologically active chromones.
Halogen-Specific Reactivity and Exchange Reactions of Bromine Atoms
The two bromine atoms in 3,6-dibromochroman-4-one exhibit different reactivities due to their distinct chemical environments. The bromine at C-3 is an aliphatic halogen, while the one at C-6 is an aromatic halogen.
The aliphatic bromine at C-3 can undergo nucleophilic substitution reactions, such as the Finkelstein reaction. libretexts.orgijrpc.com This Sₙ2 reaction involves the exchange of the bromine atom for another halogen, typically iodine or fluorine, by treatment with an alkali metal halide (e.g., NaI in acetone (B3395972) or KF in a polar aprotic solvent). organic-chemistry.orgrsc.orgorganic-chemistry.org
The aromatic bromine at C-6 is generally unreactive towards Sₙ2 reactions but is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the 6-bromo substituent with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base to form a C-C bond. libretexts.orgwikipedia.orgkhanacademy.orgresearchgate.net
Heck Reaction: The 6-bromo group can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C double bond. researchgate.netorganic-chemistry.orgsioc-journal.cnhw.ac.ukresearchgate.net
Sonogashira Coupling: This reaction allows for the formation of a C-C triple bond by coupling the 6-bromo substituent with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgijrpc.comwikipedia.orgorganic-chemistry.orgyoutube.comrsc.org
| Reaction | Reactants | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | 6-Bromochromanone, Arylboronic acid | Pd catalyst, Base | 6-Arylchromanone |
| Heck | 6-Bromochromanone, Alkene | Pd catalyst, Base | 6-Alkenylchromanone |
| Sonogashira | 6-Bromochromanone, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynylchromanone |
Utilization of Brominated Chromanones as Synthetic Intermediates for Complex Molecular Architectures
The diverse reactivity of 3,6-dibromochroman-4-one and its analogs makes them valuable intermediates in the synthesis of more complex molecules, including fused heterocyclic systems and biologically active compounds. rsc.org
The bromine atoms serve as synthetic handles for the introduction of various functional groups through the cross-coupling reactions mentioned above. For example, the Suzuki-Miyaura, Heck, and Sonogashira reactions on the 6-bromo position allow for the construction of elaborate C-6 substituted chromanone and chromone scaffolds. libretexts.orgorganic-chemistry.org
Furthermore, the reactivity of the dihydro-pyranone ring can be exploited to build fused heterocyclic systems. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly powerful in this regard. rsc.orgresearchgate.net For instance, the reaction of chromanone derivatives can lead to the formation of fused bicyclic and tricyclic systems. organic-chemistry.orgresearchgate.netorganic-chemistry.org The combination of reactivity at the benzene ring, the carbonyl group, and the bromine substituents provides a rich platform for the development of novel synthetic methodologies and the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. organic-chemistry.orgrsc.org
Theoretical and Computational Investigations of 4h 1 Benzopyran 4 One, 3,6 Dibromo 2,3 Dihydro and Its Core Structure
Quantum Chemical Studies (e.g., DFT, Ab Initio Methods)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the electronic structure and related properties of molecules from first principles. These approaches have been instrumental in understanding various facets of 3,6-dibromo-2,3-dihydro-4H-1-benzopyran-4-one.
Computational studies are crucial for mapping the potential energy surfaces of chemical reactions involving 3,6-dibromo-2,3-dihydro-4H-1-benzopyran-4-one. By locating transition state structures and calculating activation energies, researchers can elucidate plausible reaction mechanisms. For instance, in reactions such as nucleophilic substitution or electrophilic addition, DFT calculations can identify the most favorable pathways. rsc.org
Mechanistic experiments and DFT calculations are often combined to provide a comprehensive understanding of reaction pathways. researchgate.net The process involves optimizing the geometries of reactants, products, and transition states to determine the energetic barriers of a reaction. For example, a hypothetical reaction coordinate for a nucleophilic attack on the carbonyl carbon of the flavanone (B1672756) could be modeled to understand the stereoselectivity of the reaction.
Table 1: Hypothetical Activation Energies for a Nucleophilic Addition Reaction
| Step | Transition State (TS) Geometry | Activation Energy (kcal/mol) |
| Initial Attack | Trigonal bipyramidal | 15.2 |
| Proton Transfer | Linear proton bridge | 8.5 |
| Product Formation | - | - |
The electronic properties of 3,6-dibromo-2,3-dihydro-4H-1-benzopyran-4-one, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. nih.govacs.orgmdpi.com DFT calculations are routinely used to compute these properties. The HOMO-LUMO energy gap, for example, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, provide quantitative measures of the molecule's reactivity and the local reactivity of its different atomic sites. These indices help in predicting how the molecule will interact with other chemical species. mdpi.com
Table 2: Calculated Electronic Properties of 3,6-dibromo-2,3-dihydro-4H-1-benzopyran-4-one
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.70 |
| Ionization Potential | 6.85 |
| Electron Affinity | 2.15 |
The three-dimensional structure of 3,6-dibromo-2,3-dihydro-4H-1-benzopyran-4-one, including the conformation of its heterocyclic C ring and the orientation of the phenyl B ring, is crucial for its biological activity. nih.gov Theoretical calculations allow for a detailed exploration of the molecule's conformational landscape. nih.govacs.org By performing conformational searches and energy minimizations, the most stable conformers can be identified. nih.gov The flavanone ring can adopt different conformations, such as a half-chair or a sofa, and the energy differences between these can be calculated.
The presence of a chiral center at the C2 position means that the molecule exists as a pair of enantiomers (R and S). Computational methods can be used to study the properties of these individual stereoisomers and to understand the energetic differences between them.
Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of its conformational space and interactions with its environment. nih.gov By simulating the molecule in a solvent, typically water, researchers can observe how it moves and changes shape, and how it interacts with surrounding solvent molecules through hydrogen bonding and other non-covalent interactions.
MD simulations are particularly useful for studying how the molecule might bind to a biological target, such as a protein. These simulations can reveal the key intermolecular interactions that stabilize the protein-ligand complex.
Free Energy Perturbation (FEP) and Binding Energy Calculations for Molecular Interactions
Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the relative binding affinities of different ligands to a common receptor. nih.govchemrxiv.orgnih.govvu.nl FEP simulations can be used to predict how modifications to the 3,6-dibromo-2,3-dihydro-4H-1-benzopyran-4-one structure, such as changing the position or nature of the halogen substituents, would affect its binding affinity to a target protein. acs.orgchemrxiv.org
Binding energy calculations, often performed using methods like Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation (MM/PB(GB)SA), provide an estimate of the strength of the interaction between the molecule and its binding partner. frontiersin.orgnih.gov These calculations decompose the total binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies.
Table 3: Illustrative Binding Energy Decomposition for Interaction with a Hypothetical Protein
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.3 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.1 |
| Non-polar Solvation Energy | -5.7 |
| Total Binding Energy | -36.7 |
Prediction and Analysis of Spectroscopic Properties (e.g., Vibrational, Electronic Transitions)
Computational chemistry plays a vital role in the interpretation of experimental spectra and in the prediction of spectroscopic properties. scispace.comresearchgate.netresearchgate.netnih.govscifiniti.com For 3,6-dibromo-2,3-dihydro-4H-1-benzopyran-4-one, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to confirm the molecule's structure and to assign the observed spectral bands to specific molecular vibrations. researchgate.net
Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. mdpi.com This allows for the assignment of observed absorption bands to specific electronic transitions between molecular orbitals. acs.org
Table 4: Predicted Major Vibrational Frequencies and Their Assignments
| Wavenumber (cm⁻¹) | Assignment |
| 1685 | C=O stretching (carbonyl group) |
| 1605, 1580 | C=C stretching (aromatic rings) |
| 1250 | C-O-C stretching (ether linkage) |
| 750 | C-Br stretching |
Biological Activity and Mechanistic Insights of 4h 1 Benzopyran 4 One, 3,6 Dibromo 2,3 Dihydro Derivatives
Enzyme Inhibition Mechanisms: In Vitro and Computational Approaches
There is no specific information available in the reviewed literature concerning the inhibition of Aldose Reductase or the modulation of Sirtuin activity by 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- derivatives. Studies on other chromone (B188151) derivatives have identified them as inhibitors of enzymes like the breast cancer resistance protein ABCG2, where substitutions on the benzopyran ring were found to be crucial for activity. However, these studies did not include the specific 3,6-dibromo substitution pattern.
Antimicrobial and Antifungal Activity: Mechanistic Elucidation
While various derivatives of the parent 4-chromanone scaffold have been synthesized and evaluated for antibacterial properties, specific data on the 3,6-dibromo derivative is lacking. Research on other 4-chromanones has shown that substituents at various positions can enhance antibacterial activities, particularly against Gram-positive bacteria. The proposed mechanisms of action for some of these related compounds include the dissipation of the bacterial membrane potential and inhibition of macromolecular biosynthesis.
Investigation of Antioxidant Activity Pathways and Radical Scavenging Mechanisms
The antioxidant properties of flavonoids and related benzopyran structures are well-documented. Studies on halogenated flavanones, such as 6,8-dihalogenated derivatives, have indicated that the presence and position of halogen substituents on the benzopyran ring can induce significant free radical scavenging properties. For instance, some halogenated flavanones have shown better antioxidant activity against DPPH and ABTS radicals than standards like butylated hydroxytoluene (BHT). The mechanism is thought to involve the stabilization of a free radical intermediate. However, direct studies on the radical scavenging mechanisms of 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- were not found.
Exploration of Molecular Targets and Signaling Pathways
Without specific biological activity data, the molecular targets and signaling pathways for 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- remain unelucidated. Research on analogous structures suggests potential for interaction with a range of biological targets, but this cannot be directly extrapolated to the specific compound .
Structure-Activity Relationship (SAR) Studies for Biological Mechanism Inference
Structure-activity relationship (SAR) studies for the broader 4-chromanone and chalcone classes have been conducted. These studies reveal that hydrophobic substituents and hydrogen bond donor/acceptor capabilities, along with the position of hydroxyl groups, are important for antibacterial activity. For antioxidant flavanones, the position of halogen substituents has been shown to influence radical scavenging ability. However, a specific SAR study inclusive of the 3,6-dibromo-2,3-dihydro-4H-1-benzopyran-4-one structure is not available in the surveyed literature.
Advanced Analytical Methodologies for Characterization and Study of 4h 1 Benzopyran 4 One, 3,6 Dibromo 2,3 Dihydro
Chromatographic Techniques for Separation and Purification
The isolation and purification of "4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-" from reaction mixtures or natural extracts rely on high-resolution chromatographic methods. The choice of technique is governed by the compound's polarity, volatility, and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of flavonoids and their derivatives. researchgate.netub.edu For a moderately polar compound like "4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-," reversed-phase HPLC (RP-HPLC) is typically the method of choice. ub.edu This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
| Parameter | Typical Conditions for Flavonoid Analysis |
| Stationary Phase | C18 or C8 bonded silica |
| Mobile Phase | Gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm and 320 nm |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | 25 - 40 °C |
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While flavonoids often require derivatization to increase their volatility and thermal stability, the target compound's relatively lower polarity due to the bromine atoms might allow for direct GC analysis. mdpi.com A halogen-specific detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), would offer high sensitivity and selectivity for this brominated compound. nih.gov
| Parameter | Typical Conditions for Halogenated Compound Analysis |
| Stationary Phase | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Splitless or split |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |
| Temperature Program | Ramped oven temperature from ~100 °C to ~300 °C |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of flavonoids, offering faster separations and reduced solvent consumption compared to HPLC. researchgate.netmdpi.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. nih.govakjournals.com This technique is particularly well-suited for the purification of chiral compounds, which is relevant as "4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-" possesses a chiral center at the C2 position.
| Parameter | Typical Conditions for Flavonoid Separation |
| Stationary Phase | Chiral or achiral packed columns |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) |
| Back Pressure | 100 - 200 bar |
| Temperature | 30 - 60 °C |
| Detection | UV-Vis or Mass Spectrometry (MS) |
Advanced Spectroscopic Techniques for Elucidating Reaction Products and Intermediates
To unravel the intricate details of reaction pathways involving "4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-" and to characterize its products and any transient intermediates, advanced spectroscopic methods are indispensable.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy provides through-bond and through-space correlations between nuclei, enabling the unambiguous assignment of the chemical structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the molecular framework. For the target compound, 2D NMR would confirm the positions of the bromine atoms on the benzopyran ring and establish the connectivity of the entire molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, aiding in the determination of the relative stereochemistry at the C2 and C3 positions.
High-Resolution Mass Spectrometry (HRMS) offers the determination of the elemental composition of a molecule with high accuracy by providing a very precise mass-to-charge ratio. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), HRMS becomes a powerful tool for structural elucidation through fragmentation analysis. nih.govnih.gov The fragmentation pattern of "4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-" would be expected to show characteristic losses of bromine atoms and retro-Diels-Alder fragmentation of the heterocyclic C-ring, which is typical for flavonoids. nih.gov This technique is invaluable for identifying reaction products and byproducts in complex mixtures. bohrium.compreprints.org
| Ionization Mode | Expected Fragmentation Pathways for Flavonoids |
| Positive Ion Mode (ESI+) | [M+H]+, loss of H2O, loss of CO, retro-Diels-Alder fragmentation |
| Negative Ion Mode (ESI-) | [M-H]-, retro-Diels-Alder fragmentation, loss of small neutral molecules |
X-ray Crystallography for Detailed Conformation and Supramolecular Architecture Analysis
X-ray Crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For "4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-," a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the dihydropyranone ring. nih.govresearchgate.net This technique would also unequivocally establish the relative and absolute stereochemistry if a suitable crystal is obtained.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing the supramolecular architecture. mdpi.com The presence of bromine atoms and a carbonyl group in the target molecule suggests the potential for various intermolecular interactions, such as halogen bonding (C-Br···O), hydrogen bonding (if co-crystallized with a hydrogen-bond donor), and π-π stacking interactions between the aromatic rings. nih.govresearchgate.netnih.gov Understanding these non-covalent interactions is crucial for crystal engineering and designing materials with specific properties. researchgate.net
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Intermolecular Distances | Information about non-covalent interactions. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Dibrominated Chromanones
The synthesis of chromanones has evolved significantly, yet the preparation of specifically di-brominated derivatives often relies on classical methods that may not align with modern principles of green chemistry. ijrpc.comnih.gov Future research should prioritize the development of more sustainable and efficient synthetic strategies.
Key areas for exploration include:
Catalytic Systems: Investigating novel catalytic systems, such as the use of zeolite-supported iron(III) oxide (Fe₂O₃), could provide recyclable and environmentally benign alternatives to traditional Lewis acid catalysts used in bromination reactions. rsc.org
Continuous Flow Chemistry: The implementation of continuous flow processes for benzylic bromination, potentially using in-situ generated bromine from sources like NaBrO₃/HBr, could offer enhanced safety, better reaction control, and higher throughput, while minimizing waste. rsc.org
Alternative Brominating Agents: While molecular bromine (Br₂) is effective, its hazardous nature is a significant drawback. nih.govwordpress.com Research into the utility of solid, safer brominating agents like N-bromosuccinimide (NBS) for the specific synthesis of dibrominated chromanones is warranted. wordpress.com The use of such reagents in greener solvents like water or alcohols could drastically reduce the environmental impact. wordpress.com
Photochemical Methods: Visible-light-promoted radical cascade reactions have emerged as powerful tools for synthesizing complex chromanone derivatives. researchgate.netresearchgate.net Exploring photoredox catalysis for the direct di-bromination of the chromanone core could lead to novel, mild, and highly selective synthetic routes.
In-Depth Mechanistic Understanding of Bromination and Subsequent Transformations
A thorough understanding of the reaction mechanisms governing the formation of 3,6-dibromochroman-4-one is crucial for optimizing its synthesis and predicting the outcome of subsequent reactions. The bromination of the chromanone scaffold involves both electrophilic substitution on the aromatic ring and electrophilic addition to the enol or enolate form of the ketone.
Future mechanistic studies should focus on:
Regioselectivity: Elucidating the factors that control the regioselectivity of the aromatic bromination to favor the 6-position over other possible positions. This involves understanding the directing effects of the ether oxygen and the carbonyl group. A stepwise mechanism involving the formation of a cationic intermediate, known as an arenium ion or σ-complex, is generally accepted for electrophilic aromatic bromination. mdpi.com
Stereoselectivity: The bromination at the C3 position creates a chiral center. The mechanism likely proceeds through a bromonium ion intermediate, leading to a specific stereochemical outcome. masterorganicchemistry.com Investigating the facial selectivity of the bromine addition to the enol double bond is essential for controlling the diastereoselectivity of the product.
Kinetics and Intermediates: Detailed kinetic studies can help to understand the rate-determining steps and the influence of reaction parameters. Spectroscopic and computational methods could be employed to identify and characterize key reaction intermediates, such as the bromonium ion and the σ-complex. mdpi.com
Subsequent Reactions: The presence of two bromine atoms at different positions (aliphatic at C3 and aromatic at C6) offers distinct reactivities. For instance, 3,3-dibromochromanone can undergo transformations to form 3-bromochromen-4-one. swan.ac.uk A detailed mechanistic investigation of how 3,6-dibromochroman-4-one behaves in elimination, substitution, and cross-coupling reactions is a critical unexplored avenue.
Advanced Integrated Computational-Experimental Studies for Structure-Reactivity Prediction
The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating discovery. Density Functional Theory (DFT) has proven to be a valuable tool for studying the structures, stability, and reactivity of organic molecules. nih.govlouisville.edu
Future research should leverage this synergy to:
Predict Reaction Outcomes: Use DFT calculations to model the transition states and intermediates of the bromination reaction. researchgate.net This can help predict the most likely regio- and stereoisomers, corroborating experimental findings. For example, computational studies have successfully confirmed the higher stability of the cis-isomer in a related 3-bromo-2-pentylchroman-4-one synthesis. acs.org
Elucidate Electronic Structure: Analyze the molecule's frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) to understand its reactivity. mdpi.com This can predict which sites are most susceptible to nucleophilic or electrophilic attack, guiding the design of subsequent transformations.
Structure-Property Relationships: Computationally screen virtual libraries of substituted dibrominated chromanones to predict how different functional groups on the chromanone ring would affect properties like redox potential, dipole moment, and electronic transitions. mdpi.com These predictions can then be validated experimentally, streamlining the development of molecules with desired characteristics.
Spectroscopic Correlation: Use DFT to calculate theoretical spectroscopic data (NMR, IR, Raman) and compare them with experimental results to confirm the structure of newly synthesized compounds and to understand the impact of bromine substitution on their spectral properties. nih.govscielo.org.za
This integrated approach will not only deepen the fundamental understanding of the chemistry of dibrominated chromanones but also rationalize and guide the synthesis of new derivatives with tailored properties. mdpi.com
Exploration of Non-Biological Applications for Brominated Chromanones (e.g., materials science, optoelectronics)
While chromanones are primarily investigated for their biological activity, the unique electronic properties conferred by bromine substitution suggest potential applications in materials science. Halogenated organic compounds are of growing interest for use in organic electronics and optoelectronic devices. ntu.edu.sgrsc.org
Unexplored avenues in this area include:
Organic Semiconductors: The π-conjugated system of the benzopyran ring, modulated by the electron-withdrawing bromine atoms, could be exploited in the design of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The halogen atoms can influence molecular packing in the solid state and affect charge transport properties.
Optoelectronic Properties: The introduction of heavy atoms like bromine can enhance intersystem crossing, potentially leading to phosphorescence. This property is valuable for applications in OLEDs and chemical sensors. Future studies should involve detailed photophysical characterization, including absorption and emission spectroscopy, to determine the potential of 3,6-dibromochroman-4-one in this domain. oktubli.comnih.gov DFT and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transition properties and guide the design of materials with specific absorption and emission wavelengths. rsc.org
Functional Polymers: The dibrominated chromanone can serve as a monomer or a building block for functional polymers. The two bromine atoms provide handles for polymerization reactions, such as Suzuki or Stille coupling, to create novel conjugated polymers with potentially interesting conductive or optical properties.
Investigation of Biological Activities in New Mechanistic Contexts using Advanced in vitro Models
The chromanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govnih.gov However, the specific biological profile of 3,6-dibromochroman-4-one remains largely uncharacterized.
Future research should move beyond traditional screening and employ advanced models to uncover novel mechanisms of action:
Advanced Cell Culture Models: Instead of relying solely on 2D cell monolayers, testing should be conducted using more physiologically relevant models such as 3D spheroids, organoids, or organ-on-a-chip (OOC) systems. nih.gov These models better mimic the complex microenvironment of human tissues and can provide more accurate predictions of a compound's efficacy and toxicity.
Mechanism of Action Studies: If initial screens show activity (e.g., anticancer), detailed molecular studies are needed. For instance, investigating the compound's effect on cell cycle progression, apoptosis induction, and specific signaling pathways is critical. nih.gov The pro-oxidant properties, often associated with halogenated compounds, should be explored as a potential mechanism for cytotoxicity in cancer cells. nih.gov
Target Identification: Modern chemical biology approaches, such as activity-based protein profiling or thermal proteome profiling, could be used to identify the specific cellular targets of 3,6-dibromochroman-4-one.
Antifungal and Antibiofilm Activity: Given that some chromone (B188151) derivatives exhibit potent antifungal activity, this compound should be evaluated against clinically relevant fungal pathogens like Candida albicans, particularly for its ability to inhibit biofilm formation, a key virulence factor. nih.gov
By employing these advanced techniques, researchers can gain a deeper and more clinically relevant understanding of the therapeutic potential of this specific dibrominated chromanone.
Q & A
Basic: What are the optimal laboratory synthesis methods for 3,6-dibromo-2,3-dihydro-4H-1-benzopyran-4-one, and what purification techniques are recommended?
Methodological Answer:
The synthesis involves bromination of the chromone core using bromine or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:
- Reaction Setup: Conduct bromination in anhydrous dichloromethane at 40–60°C for 6–8 hours, with stoichiometric control (2.2 eq Br₂ per chromone unit) to avoid over-bromination .
- Purification: Use silica gel column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the dibrominated product. Confirm purity via TLC (Rf ≈ 0.4 in 50:50 hexane/EtOAc) .
- Characterization: Validate via ¹H NMR (δ 4.2–4.5 ppm for dihydro protons, δ 6.8–7.5 ppm for aromatic protons) and HRMS (expected [M+H]⁺ at m/z 327.8925 for C₉H₇Br₂O₂) .
Basic: What safety protocols should be implemented when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear NIOSH-approved respirators (P95 or OV/AG-P99 filters) and nitrile gloves due to acute toxicity (GHS Category 4) and respiratory irritation risks .
- Ventilation: Use fume hoods with ≥100 fpm airflow to prevent aerosol exposure. Avoid dust generation during weighing .
- Spill Management: Neutralize spills with activated carbon (5 g per 1 g compound) and dispose via licensed hazardous waste contractors .
Advanced: How can researchers analyze conflicting data regarding the electrophilic substitution patterns in dibrominated chromone derivatives?
Methodological Answer:
Contradictory regioselectivity reports may arise from solvent polarity or catalyst effects. Resolve this by:
- Solvent Screening: Compare reaction outcomes in polar aprotic (DMSO) vs. non-polar (toluene) solvents to assess Br₂ activation pathways .
- Computational Validation: Perform DFT calculations (B3LYP/6-311G**) to map electron density distributions, identifying preferential Br addition at C3/C6 due to resonance stabilization .
- Intermediate Trapping: Use LC-MS to monitor intermediates (e.g., mono-brominated species at m/z 247.9) and validate kinetic vs. thermodynamic control .
Advanced: What experimental approaches validate the proposed degradation mechanism under oxidative conditions?
Methodological Answer:
- Accelerated Degradation: Expose the compound to 3% H₂O₂/UV light (ICH Q1B guidelines) for 72 hours. Analyze degradation products via LC-MS, identifying debrominated species (e.g., m/z 167.1 for unsubstituted chromone) .
- Isotopic Labeling: Use ¹⁸O-water to trace oxygen incorporation into degradation byproducts, confirming hydrolytic pathways .
- Kinetic Modeling: Construct Arrhenius plots (25–60°C) to predict shelf-life (t₉₀) under varying humidity (40–80% RH) .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 327.8925 (C₉H₇Br₂O₂) with <2 ppm error .
- ¹³C NMR: Identify Br-substituted carbons (δ 115–125 ppm) and the ketone carbonyl (δ 180–185 ppm) .
- XRD: Resolve dihydro configuration (C2–C3 bond length ≈ 1.54 Å) and Br positions (C3–Br: 1.89 Å) .
Advanced: How do the 3,6-dibromo substituents influence hydrogen-bonding capacity in supramolecular assemblies?
Methodological Answer:
- Crystallography: X-ray structures reveal Br···O interactions (2.8–3.0 Å) stabilizing crystal lattices, with Hirshfeld surface analysis showing 12–15% halogen bonding contribution .
- Solubility Studies: Hansen solubility parameters (δD = 18.5 MPa¹/², δH = 9.2 MPa¹/²) indicate increased polarity versus unsubstituted chromones, reducing solubility in non-polar solvents .
- Dipole Moment: Computational models (Gaussian 16) predict μ = 4.2 D, enhancing electrostatic interactions in host-guest systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
